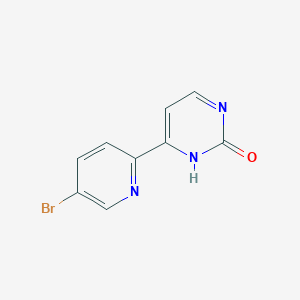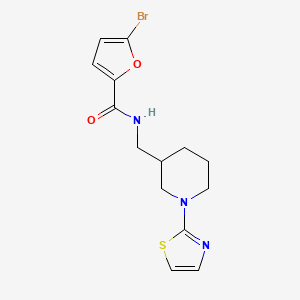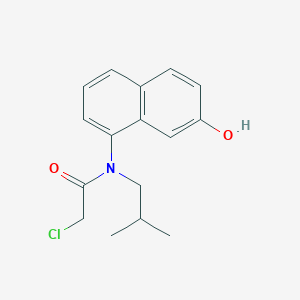![molecular formula C9H18N2O B2713103 4-甲基-1-氧杂-4,9-二氮杂螺[5.5]十一烷 CAS No. 313975-41-6](/img/structure/B2713103.png)
4-甲基-1-氧杂-4,9-二氮杂螺[5.5]十一烷
描述
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a liquid at room temperature . The compound has a molecular weight of 170.25 . The InChI code for the compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 .科学研究应用
降压应用
4-甲基-1-氧杂-4,9-二氮杂螺[5.5]十一烷衍生物因其潜在的降压特性而受到研究。例如,本类中的特定衍生物已表现出显着的降压活性,这主要是由于外周 α 1-肾上腺素受体阻滞(Clark 等,1983)。
治疗慢性肾病
该化合物已被确定为一种潜在的口服活性剂,用于治疗慢性肾病。某些衍生物表现出优异的可溶性环氧化物水解酶 (sEH) 抑制活性和生物利用度,这对于管理慢性肾脏疾病具有重要意义(Kato 等,2014)。
螺环杂环的无催化剂合成
该化合物已被用于含氮螺环杂环的有效无催化剂合成中。该方法对于在短反应时间内生产高收率的二氮杂螺化合物具有重要意义,这在各种化学合成工艺中很有价值(Aggarwal 等,2014)。
双重 µ-阿片受体激动剂和 σ1 受体拮抗剂
4-甲基-1-氧杂-4,9-二氮杂螺[5.5]十一烷的衍生物已被合成并评估为 sigma-1 受体和 µ-阿片受体的双重配体,显示出在减少副作用的情况下治疗疼痛的潜力(García 等,2019)。
各种疾病中的生物活性
含有 1,9-二氮杂螺[5.5]十一烷(一种相关结构)的化合物已显示出治疗肥胖、疼痛以及各种免疫系统、细胞信号传导、心血管和精神病的潜力。这突出了该化学类别中化合物多功能的生物活性(Blanco‐Ania 等,2017)。
光物理研究和 TDDFT 计算
对二氮杂螺化合物进行了光物理研究和溶剂化变色分析,以及时变密度泛函理论 (TDDFT) 计算。该研究对于了解电子特性和光电子学中的潜在应用至关重要(Aggarwal & Khurana,2015)。
CCR5 拮抗剂的合成
对 3,9-二氮杂螺[5.5]十一烷和十一碳-2-酮 CCR5 拮抗剂进行了研究,突出了这些化合物在抗病毒疗法中的潜力,特别是在 CCR5 受体介导的疾病中(Yang 等,2009)。
电化学性质
1-取代-1,4-二氮杂螺[5.5]十一烷-3,5-二酮的电化学性质已在非水介质中得到探索,有助于理解这些化合物的氧化还原行为,这与各种化学和电化学应用有关(Abou-Elenien 等,1991)。
安全和危害
The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .
未来方向
While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.
作用机制
Target of Action
The primary targets of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system, influencing pain perception, mood, and motor control .
Mode of Action
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane: interacts with its targets, the σ1R and MOR, by binding to these receptors . This binding can alter the receptors’ activity, leading to changes in the transmission of signals within the nervous system .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are primarily those associated with the σ1R and MOR . These pathways are involved in a variety of physiological processes, including pain perception and mood regulation . The downstream effects of these pathways can influence a range of cellular and systemic responses .
Pharmacokinetics
The pharmacokinetics of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane Factors such as its molecular weight (170.25 ) and physical form (liquid ) could influence these properties .
Result of Action
The molecular and cellular effects of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane’s action are largely dependent on its interaction with the σ1R and MOR . By binding to these receptors, it can influence a variety of physiological processes, potentially leading to changes in pain perception, mood, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, factors such as pH and the presence of other substances could potentially influence its action and efficacy .
属性
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCLIDEUSKTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)



![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
![7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2713037.png)


![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)